Ethyl 6-phenoxynicotinate Ethyl 6-phenoxynicotinate
Brand Name: Vulcanchem
CAS No.: 773139-52-9
VCID: VC2653982
InChI: InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

Ethyl 6-phenoxynicotinate

CAS No.: 773139-52-9

Cat. No.: VC2653982

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-phenoxynicotinate - 773139-52-9

Specification

CAS No. 773139-52-9
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name ethyl 6-phenoxypyridine-3-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Standard InChI Key SIHZAJVQDVDJPG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Ethyl 6-phenoxynicotinate is characterized by specific chemical and physical properties that define its behavior in various applications. The compound presents as a specialized nicotinic acid derivative with a phenoxy group at the 6-position of the pyridine ring.

Basic Chemical Information

The fundamental chemical information for Ethyl 6-phenoxynicotinate is summarized in the following table:

PropertyValue
Chemical FormulaC₁₄H₁₃NO₃
Molecular Weight243.25792 g/mol
CAS Registry Number13119-76-1
IUPAC NameEthyl 6-phenoxypyridine-3-carboxylate

The compound consists of a pyridine ring with a phenoxy group at the 6-position and an ethyl carboxylate group at the 3-position. This specific arrangement contributes to its chemical reactivity and potential biological interactions .

Structural Features

Ethyl 6-phenoxynicotinate possesses several structural features that contribute to its chemical behavior:

  • A pyridine ring (nicotinate) core structure

  • A phenoxy group attached at the 6-position of the pyridine ring

  • An ethyl ester group at the 3-position of the pyridine ring

  • A nitrogen atom in the pyridine ring that can participate in hydrogen bonding and other interactions

These structural features create a molecule with both polar and non-polar regions, influencing its solubility, reactivity, and potential biological activities.

Physical Properties

Structural Analogs and Comparative Analysis

Ethyl 6-phenoxynicotinate belongs to a larger family of substituted nicotinate esters, each with its own distinctive properties and potential applications.

Related Nicotinate Compounds

Several structurally related compounds share similarities with Ethyl 6-phenoxynicotinate:

CompoundStructure DifferencePotential Unique Properties
Ethyl nicotinateLacks the 6-phenoxy substituentSimpler structure, different biological activity profile
Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinateContains trifluoromethyl group and direct phenyl attachmentEnhanced lipophilicity, potentially different biological activity
Ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinateAdditional functional groups including cyano and phenylaminoMore complex electronic properties, different reactivity patterns

Ethyl nicotinate, a simpler analog, has established properties including a melting point of 8-10°C, boiling point of 223-224°C, and density of 1.107 g/mL at 25°C. It has known applications as a vasodilator and in agricultural contexts as a chemical attractant for certain insects .

Research Applications

Research on Ethyl 6-phenoxynicotinate appears to be in preliminary stages, with limited published studies detailing specific applications.

Analytical Methods

Several analytical techniques can be employed for the identification, characterization, and quality control of Ethyl 6-phenoxynicotinate.

Spectroscopic Methods

Potential analytical methods for the characterization of Ethyl 6-phenoxynicotinate include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - for structural confirmation

  • Infrared (IR) spectroscopy - to identify functional groups

  • Mass spectrometry - for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy - for quantitative analysis

Similar compounds like Ethyl nicotinate have established spectroscopic data, including IR spectra and mass spectra available in databases such as the NIST WebBook .

Chromatographic Methods

For purity assessment and quantitative analysis, the following chromatographic techniques would be appropriate:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) - if sufficient volatility

  • Thin-Layer Chromatography (TLC) - for rapid analysis and reaction monitoring

The selection of specific analytical methods would depend on the particular research context and the properties being investigated.

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